3-Chloro-2-methoxypyridine-5-boronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of CMPB is C6H7BClNO3 . The InChI code is 1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 .Chemical Reactions Analysis
CMPB is a highly valuable building block in organic synthesis . It can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
CMPB is a crystalline solid with a white-yellowish color. It has a molecular weight of 187.39 g/mol . It is soluble in water and most organic solvents.Scientific Research Applications
2. Organic Synthesis
- Summary of Application : Boronic acids are useful reagents in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This type of reaction allows researchers to create carbon-carbon bonds between the boronic acid and another molecule containing a leaving group. 3-Chloro-2-methoxypyridine-5-boronic acid could be a valuable building block for the synthesis of more complex organic molecules with interesting properties.
- Methods of Application : In a typical Suzuki-Miyaura coupling reaction, the boronic acid would be combined with a halide or pseudohalide compound in the presence of a palladium catalyst and a base . The reaction would be carried out under controlled conditions to facilitate the formation of the carbon-carbon bond.
- Results or Outcomes : The results or outcomes would depend on the specific molecules being synthesized. The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
3. Antiviral Drug Synthesis
- Summary of Application : 3-Chloro-2-methoxypyridine-5-boronic acid can be used in the synthesis of antiviral drugs such as Sofosbuvir . Sofosbuvir is an FDA-approved antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection .
- Results or Outcomes : Sofosbuvir has been shown to be effective in treating patients infected with HCV genotypes 1, 2, 3, and 4, as part of a combination antiviral treatment regimen .
4. Material Science
- Summary of Application : 3-Chloro-2-methoxypyridine-5-boronic acid is a versatile material used extensively in scientific research due to its unique properties. It finds applications in diverse fields like organic synthesis, medicinal chemistry, and material science, making it an invaluable tool for cutting-edge discoveries.
5. Antiviral Drug Synthesis
- Summary of Application : 3-Chloro-2-methoxypyridine-5-boronic acid can be used in the synthesis of antiviral drugs such as Sofosbuvir . Sofosbuvir is an FDA-approved antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection .
- Results or Outcomes : Sofosbuvir has been shown to be effective in treating patients infected with HCV genotypes 1, 2, 3, and 4, as part of a combination antiviral treatment regimen .
6. Material Science
- Summary of Application : 3-Chloro-2-methoxypyridine-5-boronic acid is a versatile material used extensively in scientific research due to its unique properties. It finds applications in diverse fields like organic synthesis, medicinal chemistry, and material science, making it an invaluable tool for cutting-edge discoveries.
Safety And Hazards
properties
IUPAC Name |
(5-chloro-6-methoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPLMDQLOJSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647884 | |
Record name | (5-Chloro-6-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxypyridine-5-boronic acid | |
CAS RN |
942438-89-3 | |
Record name | (5-Chloro-6-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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